2H-chromen-6-ol
Overview
Description
2H-chromen-6-ol: is a heterocyclic compound that belongs to the family of chromenes. It is characterized by a benzopyran ring system with a hydroxyl group at the sixth position. This compound is known for its diverse biological activities and is found in various natural products, pharmaceutical agents, and biologically relevant molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-chromen-6-ol can be achieved through several methods. One common approach involves the cyclization of substituted 1,4-benzoquinones. For instance, the Pechmann reaction, which involves the condensation of phenols with β-ketoesters in the presence of acid catalysts, is a widely used method . Another method includes the use of metal-based catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2H-chromen-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinones, dihydrochromenes, and various substituted chromenes .
Scientific Research Applications
2H-chromen-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant antioxidant properties, making it useful in studies related to oxidative stress.
Industry: this compound is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-chromen-6-ol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group at the sixth position can donate a proton to neutralize reactive oxygen species, thereby preventing cellular damage.
Anti-inflammatory Activity: It inhibits the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Anti-carcinogenic Activity: The compound can modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
6-Hydroxychromanol: Similar in structure but with different biological activities.
Tocopherols (Vitamin E): These compounds also have a chromanol core and exhibit strong antioxidant properties.
Coumarins: Another class of benzopyran derivatives with diverse biological activities.
Uniqueness: 2H-chromen-6-ol is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other chromenes and chromanols .
Properties
IUPAC Name |
2H-chromen-6-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-4,6,10H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHHIXKSGGSPOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C(O1)C=CC(=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96549-65-4 | |
Record name | 2H-chromen-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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